molecular formula C14H22O4 B14019568 1-[2-(2-Ethoxyethoxy)ethoxy]ethoxybenzene CAS No. 28583-47-3

1-[2-(2-Ethoxyethoxy)ethoxy]ethoxybenzene

Cat. No.: B14019568
CAS No.: 28583-47-3
M. Wt: 254.32 g/mol
InChI Key: LYGCZVVHFULAIF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-Ethoxyethoxy)ethoxy]ethoxybenzene typically involves the reaction of benzene with ethoxyethanol under specific conditions. The process generally includes:

    Electrophilic Aromatic Substitution: Benzene undergoes electrophilic aromatic substitution with ethoxyethanol in the presence of a catalyst such as aluminum chloride (AlCl3) or ferric chloride (FeCl3).

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yield and purity. The process may include:

    Continuous Flow Reactors: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Purification Techniques: Employing purification techniques such as distillation and recrystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-Ethoxyethoxy)ethoxy]ethoxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Catalysts: Aluminum chloride (AlCl3), ferric chloride (FeCl3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

1-[2-(2-Ethoxyethoxy)ethoxy]ethoxybenzene has various applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of 1-[2-(2-Ethoxyethoxy)ethoxy]ethoxybenzene involves its interaction with molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to specific receptors or enzymes, leading to modulation of their activity.

    Pathways Involved: Influencing biochemical pathways such as signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

1-[2-(2-Ethoxyethoxy)ethoxy]ethoxybenzene can be compared with other similar compounds, such as:

    Ethoxybenzene: Similar in structure but lacks the additional ethoxyethoxy groups.

    Phenoxyethane: Contains a phenoxy group instead of an ethoxyethoxy group.

    1-Ethoxy-2-(2-ethoxyethoxy)ethane: A polyether with a similar structure but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties. This makes it valuable for specialized applications in various fields.

Properties

CAS No.

28583-47-3

Molecular Formula

C14H22O4

Molecular Weight

254.32 g/mol

IUPAC Name

1-[2-(2-ethoxyethoxy)ethoxy]ethoxybenzene

InChI

InChI=1S/C14H22O4/c1-3-15-9-10-16-11-12-17-13(2)18-14-7-5-4-6-8-14/h4-8,13H,3,9-12H2,1-2H3

InChI Key

LYGCZVVHFULAIF-UHFFFAOYSA-N

Canonical SMILES

CCOCCOCCOC(C)OC1=CC=CC=C1

Origin of Product

United States

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